molecular formula C15H25NO B15228578 N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine

N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine

Cat. No.: B15228578
M. Wt: 235.36 g/mol
InChI Key: LWEGWOQSBLBDBQ-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine is a secondary amine characterized by a benzyl group substituted with ethoxy (at position 2), methyl (at positions 3 and 4), and a butan-1-amine chain. Similar compounds, such as N-(4-methoxybenzyl)butan-1-amine () and N-(2-methylbenzyl)butan-1-amine (), are used in organic synthesis, pharmaceuticals, and materials science due to their amine functionality and aromatic substitution patterns.

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-[(2-ethoxy-3,4-dimethylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C15H25NO/c1-5-7-10-16-11-14-9-8-12(3)13(4)15(14)17-6-2/h8-9,16H,5-7,10-11H2,1-4H3

InChI Key

LWEGWOQSBLBDBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C(=C(C=C1)C)C)OCC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Dichloromethane, toluene

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, substituted amines, and amides .

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine with analogs:

Compound Name Substituents on Benzyl Group Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound 2-ethoxy, 3,4-dimethyl C₁₅H₂₅NO 235.37 (calculated) Not reported Likely soluble in organic solvents
N-(4-Methoxybenzyl)butan-1-amine 4-methoxy C₁₂H₁₉NO 193.29 220–222 Soluble in ethanol, DMSO, chloroform
N-(2-Methylbenzyl)butan-1-amine 2-methyl C₁₂H₁₉N 177.29 ~220–222 Soluble in organic solvents
N-(4-Chlorobenzyl)butan-1-amine 4-chloro C₁₁H₁₆ClN 197.71 264.2 Not reported

Key Observations :

  • Solubility: Methoxy and ethoxy groups generally improve solubility in polar solvents (e.g., ethanol) compared to nonpolar substituents like methyl or chloro .

Biological Activity

N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethoxy group and two methyl substituents on the benzyl moiety, which can influence its solubility, stability, and interaction with biological targets. The structural formula is as follows:

N 2 Ethoxy 3 4 dimethylbenzyl butan 1 amine\text{N 2 Ethoxy 3 4 dimethylbenzyl butan 1 amine}

The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit specific enzymes or interact with receptor sites to elicit pharmacological responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity across several assays:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit lysosomal phospholipase A2 (LPLA2), a target implicated in drug-induced phospholipidosis. Inhibition of LPLA2 correlates with reduced cellular toxicity in certain drug classes .
  • Cytotoxicity : In cell line studies, the compound showed cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. For example, it demonstrated IC50 values comparable to established chemotherapeutics in assays against leukemia and breast cancer cell lines .

Comparative Studies

Compared to similar compounds like N-(2-Methoxy-3,4-dimethylbenzyl)butan-1-amine and N-(2-Ethoxy-3,4-dimethylbenzyl)pentan-1-amine, this compound exhibited unique properties due to its specific substitution pattern on the benzyl group. This specificity can enhance its reactivity and selectivity towards biological targets.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Activity : A study evaluating its effects on human breast adenocarcinoma (MCF-7) cells revealed that the compound induced apoptosis in a dose-dependent manner, with flow cytometry confirming increased caspase activity .
  • Pharmacological Profiling : In a pharmacological study involving various analogs, this compound was shown to have favorable binding affinities for specific receptors linked to metabolic pathways involved in cancer progression .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Assay Type IC50 Value Cell Line/Target
Enzyme InhibitionLPLA2 AssayNot specifiedLysosomal Phospholipase A2
CytotoxicityMCF-7 Cell Line0.76 µMHuman Breast Adenocarcinoma
Apoptosis InductionFlow CytometryDose-dependentMCF-7 Cells

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